molecular formula C9H7Cl4NO2 B11971488 2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide CAS No. 35801-36-6

2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide

Katalognummer: B11971488
CAS-Nummer: 35801-36-6
Molekulargewicht: 303.0 g/mol
InChI-Schlüssel: SZZDHXYIAMONDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide typically involves the reaction of 4-chlorophenol with trichloroacetaldehyde in the presence of a base, followed by the addition of formamide. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like dichloromethane or toluene.

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 2,2-dichloro-1-(4-chlorophenoxy)ethylformamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorophenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trichloro-1-(2,4-dichlorophenoxy)ethylformamide: Similar structure but with additional chlorine atoms on the phenoxy ring.

    2,2,2-Trichloro-1-(4-methylphenoxy)ethylformamide: Similar structure with a methyl group instead of a chlorine atom on the phenoxy ring.

    2,2,2-Trichloro-1-(4-methoxyphenoxy)ethylformamide: Similar structure with a methoxy group instead of a chlorine atom on the phenoxy ring.

Uniqueness

2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide is unique due to its specific combination of trichloromethyl and chlorophenoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

35801-36-6

Molekularformel

C9H7Cl4NO2

Molekulargewicht

303.0 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]formamide

InChI

InChI=1S/C9H7Cl4NO2/c10-6-1-3-7(4-2-6)16-8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15)

InChI-Schlüssel

SZZDHXYIAMONDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC(C(Cl)(Cl)Cl)NC=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.